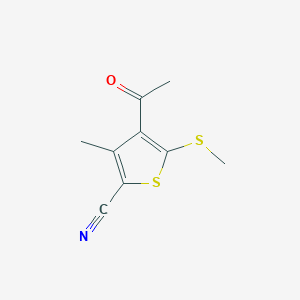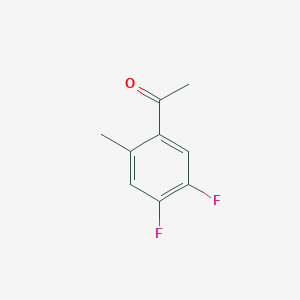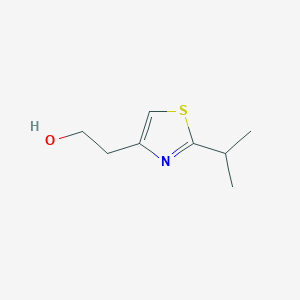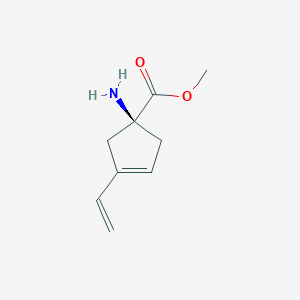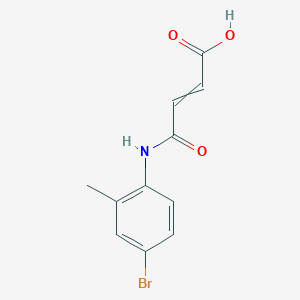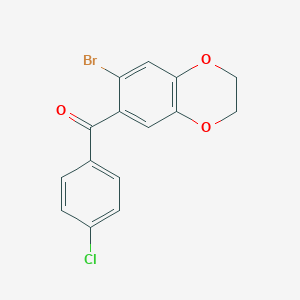
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including oxidation, Michael-type nucleophilic addition, and other functionalization steps. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of a corresponding benzo[b]thiophene derivative with an oxidative system, followed by nucleophilic addition under specific conditions (Pouzet et al., 1998). Another example includes a facile 7-step procedure for synthesizing enantiomerically pure derivatives starting from a related methanone compound, demonstrating scalability and the ability to determine absolute configurations (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic techniques, X-ray diffraction studies, and molecular docking, which reveal intricate details about the arrangement of atoms and the spatial conformation of the molecules. For example, the structure of a related compound was thoroughly investigated using HRMS, IR, NMR, and single-crystal X-ray diffraction, providing insights into the coplanarity of specific rings and the overall geometry of the molecule (Lakshminarayana et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include functionalization through nucleophilic addition, oxidation, and bromination, leading to a variety of derivatives with distinct properties. The reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions can significantly alter the chemical structure and, consequently, the properties of these compounds (Pouzet et al., 1998).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
- Chlorophenols in the Environment : Chlorophenols, including 4-chlorophenyl, have been evaluated for their contamination effects on the aquatic environment. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with long-term exposure showing considerable toxicity to fish. Chlorophenols' persistence varies with environmental conditions, indicating potential environmental risks associated with their use or disposal (Krijgsheld & Gen, 1986).
Biodegradation and Remediation
- Enzymatic Treatment of Organic Pollutants : Research into the enzymatic remediation of organic pollutants, including those with structures similar to the compound of interest, highlights the potential of enzymes like laccases and peroxidases. These enzymes, in the presence of redox mediators, can degrade recalcitrant compounds, enhancing the efficiency of degradation and suggesting a pathway for environmentally friendly remediation strategies (Husain & Husain, 2007).
Biological Activity and Applications
- Antioxidant Properties of Chromones : Chromones and their derivatives, which share a phenyl component with the compound , are associated with significant physiological activities like anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be linked to their antioxidant properties, highlighting the potential therapeutic applications of similar compounds (Yadav et al., 2014).
Chemical Synthesis and Reactivity
- Oxazines and Benzoxazines Synthesis : The synthesis of oxazines and benzoxazines, related to the compound through their chemical structures, is discussed, including methods of preparation and potential applications. This information can be relevant for understanding the synthesis pathways and applications of similar compounds (Sainsbury, 1991).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Researchers are responsible for confirming the product identity and/or purity .
Eigenschaften
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO3/c16-12-8-14-13(19-5-6-20-14)7-11(12)15(18)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBXDLDZMRBBBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361307 |
Source


|
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-39-7 |
Source


|
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

